molecular formula C6H12ClF2NO B13338040 3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride

3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B13338040
M. Wt: 187.61 g/mol
InChI Key: JGXICDLIJMXHIS-UHFFFAOYSA-N
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Description

3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H11F2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a difluoromethoxy group attached to the methyl group on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted products with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Difluoromethoxy)methyl)piperidine hydrochloride
  • 3-((Difluoromethoxy)methyl)pyridine hydrochloride
  • 3-((Difluoromethoxy)methyl)morpholine hydrochloride

Uniqueness

3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a difluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

3-(difluoromethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-1-2-9-3-5;/h5-6,9H,1-4H2;1H

InChI Key

JGXICDLIJMXHIS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC(F)F.Cl

Origin of Product

United States

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